molecular formula C11H15BrO3 B12998383 (6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol

(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol

Cat. No.: B12998383
M. Wt: 275.14 g/mol
InChI Key: APIDHNRYXHSYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol is an organic compound characterized by the presence of a bromine atom, an isopropoxy group, and a methoxy group attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol typically involves the bromination of a suitable precursor, followed by the introduction of isopropoxy and methoxy groups. One common method involves the bromination of 2-isopropoxy-3-methoxyphenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-bromo-2-isopropoxy-3-methoxybenzaldehyde or 6-bromo-2-isopropoxy-3-methoxybenzoic acid.

    Reduction: Formation of 2-isopropoxy-3-methoxyphenylmethanol.

    Substitution: Formation of 6-amino-2-isopropoxy-3-methoxyphenylmethanol or 6-hydroxy-2-isopropoxy-3-methoxyphenylmethanol.

Scientific Research Applications

(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The isopropoxy group may also play a role in modulating the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-2-chloro-3-methoxyphenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a methanol group.

    (6-Bromo-2-methoxy-3-methylphenyl)methanol: Similar in structure but contains a methyl group instead of an isopropoxy group.

Uniqueness

(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol is unique due to the specific combination of functional groups attached to the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

(6-bromo-3-methoxy-2-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C11H15BrO3/c1-7(2)15-11-8(6-13)9(12)4-5-10(11)14-3/h4-5,7,13H,6H2,1-3H3

InChI Key

APIDHNRYXHSYQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1CO)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.